4-Methyl-1H-pyrrole-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the condensation of carboxylic acids with amines, followed by cyclization under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carboxylic acid groups, potentially converting them into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include iodine and copper (II) catalysts.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens and alkylating agents are often used.
Major Products Formed:
Oxidation: Pyrrolin-4-ones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication.
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited for various chemical transformations and applications. For example, the presence of two carboxylic acid groups allows for versatile derivatization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-methyl-1H-pyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12) |
InChI Key |
XNBBIKSAQCJMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.